N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine
Overview
Description
“N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine” is a chemical compound that contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The compound also contains a trifluoromethyl group and a bromine atom attached to a phenyl ring, which could potentially make it a candidate for use in medicinal chemistry due to the unique properties of these groups.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with a bromo-trifluoromethyl-phenyl derivative, possibly via a nucleophilic substitution reaction. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a phenyl ring via a nitrogen atom. The phenyl ring would have a bromine atom and a trifluoromethyl group attached to it. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced by other groups via a nucleophilic substitution reaction. The trifluoromethyl group could potentially be reduced to a difluoromethyl group under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the piperidine ring could potentially make the compound a base, while the bromine atom could make it more dense and higher boiling than similar compounds without a halogen.Safety And Hazards
Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.
Future Directions
The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied for potential use as a pharmaceutical.
Please note that this is a general analysis based on the structure of the compound and does not include specific information from the literature, as no relevant papers were found in my search. For a more accurate and detailed analysis, specific experimental data and literature sources would be needed.
properties
IUPAC Name |
N-[3-bromo-2-(trifluoromethyl)phenyl]piperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-9-5-4-6-10(11(9)12(14,15)16)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZZZMWNOITPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C(=CC=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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